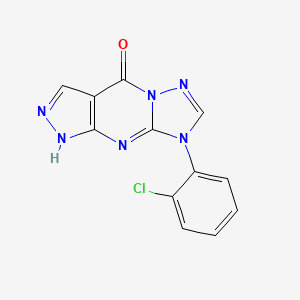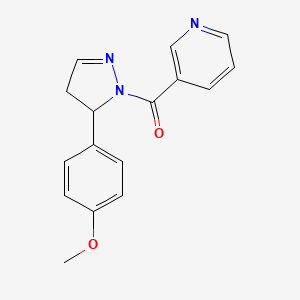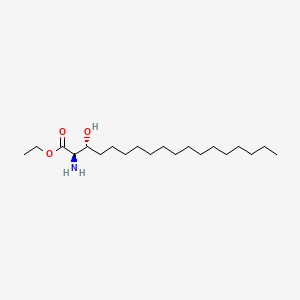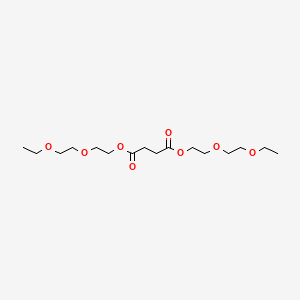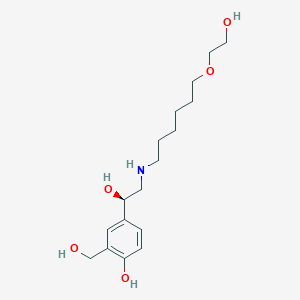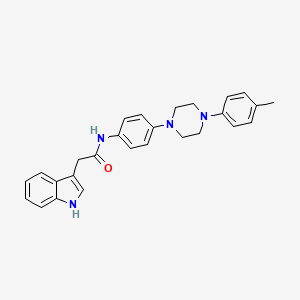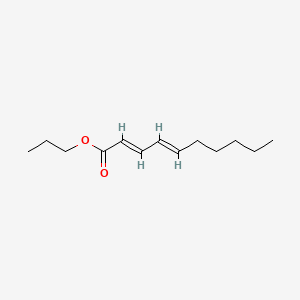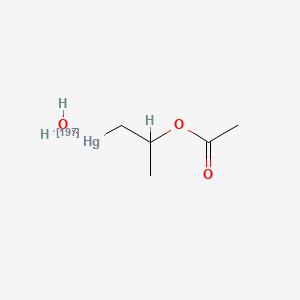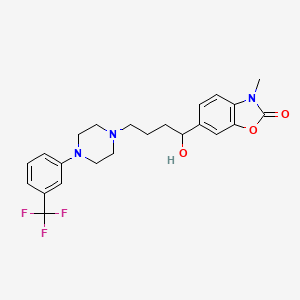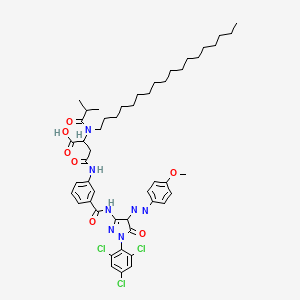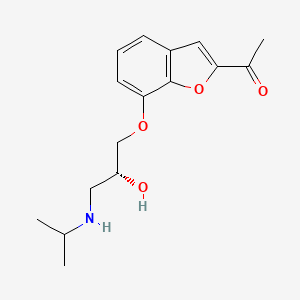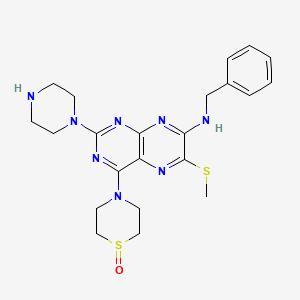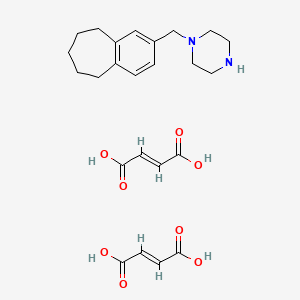
1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate typically involves multiple steps, starting with the preparation of the benzocycloheptene ring. One common method involves the condensation of acetylacetone with phenol, followed by an oxidation reaction to form the benzocycloheptene structure . The piperazine moiety is then introduced through a nucleophilic substitution reaction, where the benzocycloheptene derivative reacts with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzocycloheptene ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
- 9-Methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
- Ethanone, 1-(5,6,7,8-tetrahydro-2,8,8-trimethyl-4H-cyclohepta[b]furan-5-yl)-
Uniqueness
1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate is unique due to its combination of a benzocycloheptene ring and a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
55037-85-9 |
|---|---|
Molekularformel |
C24H32N2O8 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H24N2.2C4H4O4/c1-2-4-15-7-6-14(12-16(15)5-3-1)13-18-10-8-17-9-11-18;2*5-3(6)1-2-4(7)8/h6-7,12,17H,1-5,8-11,13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
WPUSLQFRKIDAAU-LVEZLNDCSA-N |
Isomerische SMILES |
C1CCC2=C(C=CC(=C2)CN3CCNCC3)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCC2=C(CC1)C=C(C=C2)CN3CCNCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



